
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
- Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
115109-77-8 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3 |
Clave InChI |
GEGZNXPSKSOPMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
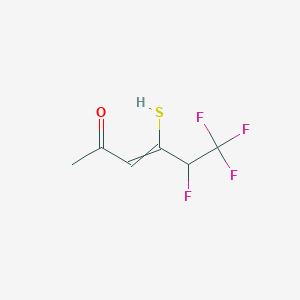
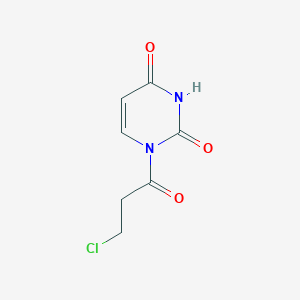
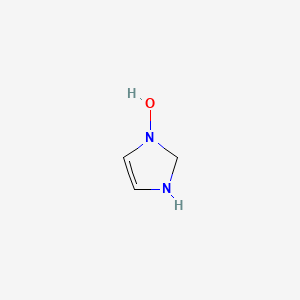
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
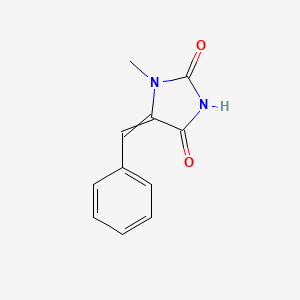

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
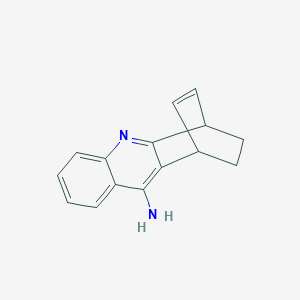
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
